2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol
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Overview
Description
2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylamino group, and a cyclohexyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylamine with 4-dimethylaminocyclohexanone under controlled conditions to form the intermediate product. This intermediate is then reacted with ethylene oxide to yield the final compound. The reaction conditions often require careful control of temperature, pressure, and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize automated systems to maintain precise control over reaction parameters, ensuring consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[Cyclopropyl-(4-methylamino-cyclohexyl)-amino]-ethanol
- 2-[Cyclopropyl-(4-ethylamino-cyclohexyl)-amino]-ethanol
- 2-[Cyclopropyl-(4-dimethylamino-cyclopentyl)-amino]-ethanol
Uniqueness
2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[cyclopropyl-[4-(dimethylamino)cyclohexyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-14(2)11-3-5-12(6-4-11)15(9-10-16)13-7-8-13/h11-13,16H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMPQWMWNWVMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N(CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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